Lipophilicity (XLogP3) Comparison: Target Compound vs. Unsubstituted and Chloro-Substituted Analogs
The target compound exhibits an XLogP3 of 2.2, intermediate between the unsubstituted analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide (XLogP3 = 1.9) and the 5-chloro-2-methyl analog (XLogP3 = 2.9) [1][2][3]. This 0.3 log-unit increase relative to the unsubstituted parent reflects the contribution of the 4-methoxy and 3-methyl substituents and places the target in a lipophilicity window that better balances aqueous solubility and passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-(2-(furan-3-yl)ethyl)benzenesulfonamide: XLogP3 = 1.9; 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide: XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. unsubstituted analog; ΔXLogP3 = -0.7 vs. chloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2024-2025 release) |
Why This Matters
Procurement decisions for medicinal chemistry SAR campaigns require precise control of lipophilicity; the target's intermediate XLogP3 offers a distinct balance between permeability and solubility that neither extreme analog provides.
- [1] PubChem Compound Summary CID 71798502. N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary CID 71798489. N-(2-(furan-3-yl)ethyl)benzenesulfonamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] PubChem Compound Summary CID 71798507. 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Accessed May 2026. View Source
